molecular formula C22H23NO4 B6528094 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946235-53-6

9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6528094
CAS No.: 946235-53-6
M. Wt: 365.4 g/mol
InChI Key: MZELKWKXAZCPNF-UHFFFAOYSA-N
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Description

9-(3-Ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazinone derivative characterized by a fused tricyclic scaffold combining a coumarin-like chromene moiety with a 1,3-oxazinone ring. The compound features a phenyl group at position 3 and a 3-ethoxypropyl chain at position 7. Its molecular formula is C₂₃H₂₅NO₄, with a molecular weight of 391.45 g/mol. Chromeno-oxazinones are of interest due to their structural similarity to coumarins, which are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name

9-(3-ethoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-25-12-6-11-23-14-19-20(26-15-23)10-9-17-13-18(22(24)27-21(17)19)16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZELKWKXAZCPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions

    Chromene Core Synthesis: The chromene core can be synthesized via the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Oxazine Ring Formation: The oxazine ring is introduced through a cyclization reaction involving the chromene intermediate and an amine derivative, such as ethylenediamine, under reflux conditions.

    Functional Group Addition: The ethoxypropyl chain is typically added via an alkylation reaction using ethyl bromide in the presence of a base like potassium carbonate. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazine ring, converting it into a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Aldehydes or carboxylic acids derived from the ethoxypropyl chain.

    Reduction: Saturated oxazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may also serve as a precursor for the synthesis of biologically active derivatives.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

Comparison with Similar Compounds

Key Observations :

  • The 3-ethoxypropyl group in the target compound may confer better metabolic stability than shorter alkyl chains (e.g., propyl in ) due to reduced oxidative degradation.
  • Fluorine substitution (e.g., 4-fluorobenzyl in ) enhances electronegativity and binding affinity but may reduce solubility compared to ethoxypropyl.

Analogues with Antimicrobial Activity

Substitutions at C4 and C9 significantly influence antimicrobial efficacy:

Compound Name Substituents (Position) Molecular Weight (g/mol) Activity (MIC Values) Reference ID
4-Methyl-9,10-dihydro-2H,8H-chromeno-oxazin-2-one derivatives () Methyl (C4), variable C9 groups 250–350 Anti-mycobacterial : MIC = 6.25–25 μg/mL against M. tuberculosis
9-(2-Methoxyphenyl)-4-methyl-...chromeno-oxazin-2-one () 2-Methoxyphenyl (C9), methyl (C4) 353.38 Not explicitly reported; structural data available

Key Observations :

  • The phenyl group at C3 in the target compound may hinder antimicrobial activity compared to smaller substituents (e.g., methyl at C4 in ), which allow better penetration into bacterial cells.
  • Methoxy groups (e.g., in ) improve solubility but may reduce potency against Gram-negative bacteria due to efflux pump recognition.

Key Observations :

  • Hydroxyl groups (e.g., in ) improve aqueous solubility but necessitate protective group strategies during synthesis.
  • Commercial availability of analogues like highlights industrial interest in chromeno-oxazinones for high-throughput screening.

Biological Activity

9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, as well as its mechanisms of action and synthesis methods.

Chemical Structure and Properties

This compound belongs to the class of chromeno[8,7-e][1,3]oxazines. The structure includes a chromene ring fused with an oxazine ring and is characterized by the following features:

  • Molecular Formula: C22H23NO4
  • Molecular Weight: 365.4 g/mol
  • IUPAC Name: 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Synthesis

The synthesis typically involves multiple steps starting from readily available precursors. A common method includes:

  • Condensation Reaction: The condensation of 3-phenylchromen-4-one with 3-ethoxypropylamine under acidic conditions.
  • Cyclization: The intermediate formed is cyclized to create the oxazine ring.

This process requires controlled temperatures and often utilizes catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

Case Study:
A study evaluated the antimicrobial activity of related chromeno compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary research suggests that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Research Findings:
In vitro assays showed that treatment with the compound resulted in a dose-dependent reduction in cell viability:

  • MCF-7 Cell Line: IC50 = 15 µM
  • HepG2 Cell Line: IC50 = 20 µM

These findings indicate a promising therapeutic potential for the compound in cancer treatment .

The exact mechanism through which 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Modulating Enzyme Activity: The compound could interact with specific enzymes involved in cell signaling pathways.
  • Inducing Apoptosis: Evidence indicates that it may promote programmed cell death in cancer cells through activation of caspases.

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